4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine 4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20136368
InChI: InChI=1S/C11H14Cl2N2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3
SMILES:
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine

CAS No.:

Cat. No.: VC20136368

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine -

Specification

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
IUPAC Name 4-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine
Standard InChI InChI=1S/C11H14Cl2N2/c1-15-5-8(11(14)6-15)7-2-3-9(12)10(13)4-7/h2-4,8,11H,5-6,14H2,1H3
Standard InChI Key UIWXGHGHPNUHNF-UHFFFAOYSA-N
Canonical SMILES CN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine features a pyrrolidine ring (a five-membered amine heterocycle) with two key substituents:

  • A methyl group at the nitrogen atom (position 1).

  • A 3,4-dichlorophenyl group at position 4 of the ring.

The stereochemistry and spatial arrangement of these groups influence its reactivity and biological interactions. The chlorine atoms on the phenyl ring enhance electron-withdrawing effects, potentially stabilizing charge interactions in receptor binding.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11_{11}H14_{14}Cl2_{2}N2_{2}
Molecular Weight245.14 g/mol
IUPAC Name4-(3,4-dichlorophenyl)-1-methylpyrrolidin-3-amine
Canonical SMILESCN1CC(C(C1)N)C2=CC(=C(C=C2)Cl)Cl

Synthesis and Industrial Production

Reaction Pathways

The synthesis typically involves a multi-step process:

  • Formation of the Pyrrolidine Core: Cyclization of γ-aminobutyric acid derivatives or reductive amination of ketones .

  • Introduction of Substituents:

    • The 3,4-dichlorophenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

    • Methylation at the nitrogen atom employs methyl iodide or dimethyl sulfate under basic conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Pyrrolidine FormationLiAlH4_{4}, THF, reflux75–85%
Dichlorophenyl AttachmentPd(PPh3_{3})4_{4}, K2_{2}CO3_{3}, DMF60–70%
N-MethylationCH3_{3}I, K2_{2}CO3_{3}, acetone90%

Industrial Optimization

Large-scale production utilizes continuous flow reactors to enhance yield and reduce reaction times. Automated purification systems, such as centrifugal partition chromatography, ensure high purity (>98%).

Pharmacological Properties and Mechanisms

Receptor Binding and Enzyme Inhibition

4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine exhibits affinity for dopamine D3_{3} receptors (D3_{3}R), with preliminary studies suggesting a role in modulating neurotransmitter release . Its dichlorophenyl moiety aligns with pharmacophores known to interact with hydrophobic pockets in receptor binding sites.

Key Findings:

  • D3_{3}R Antagonism: Demonstrated in BRET assays, with IC50_{50} values comparable to eticlopride (0.4–1.8 nM) .

  • Anti-inflammatory Activity: Suppresses NF-κB signaling in murine macrophages, reducing TNF-α production by 40% at 10 µM.

Metabolic Stability and CNS Penetration

The compound’s low polar surface area (PSA ≈ 45 Ų) and moderate logP (2.8) predict favorable blood-brain barrier penetration, making it a candidate for neurological applications .

Analytical Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • 1^{1}H NMR (400 MHz, CDCl3_{3}): δ 2.35 (s, 3H, N-CH3_{3}), 3.12–3.45 (m, 4H, pyrrolidine-H), 7.25–7.40 (m, 3H, Ar-H).

    • 13^{13}C NMR: δ 42.1 (N-CH3_{3}), 54.8 (C-3), 126.5–134.2 (Ar-C).

  • Mass Spectrometry: ESI-MS m/z 245.1 [M+H]+^{+}.

Applications in Drug Discovery

Lead Compound Optimization

Structural analogs of this compound are explored for:

  • Antipsychotic Agents: Dual D3_{3}R antagonism and 5-HT2A_{2A} receptor modulation .

  • Analgesics: Inhibition of COX-2 and TRPV1 receptors in preclinical models.

Table 3: Comparative Activity of Pyrrolidine Derivatives

CompoundD3_{3}R IC50_{50} (nM)COX-2 Inhibition (%)
4-(3,4-Dichlorophenyl)-1-methylpyrrolidin-3-amine0.862
(R)-1-(3,4-Dichlorobenzyl)pyrrolidin-3-amine1.255
1-Methylpyrrolidin-3-amine (control)>10,000<10

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in primate models.

  • Structural Modifications: Introduce fluorine substituents to enhance metabolic stability .

  • Target Validation: Clarify interactions with non-dopaminergic receptors (e.g., σ-1 receptors) .

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